1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one
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Overview
Description
1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one typically involves the fluorination of a pyridine derivative followed by acetylation. One common method is the reaction of 6-fluoro-5-methylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylpyridin-2-yl)ethan-1-one: Similar structure but lacks the fluorine atom.
1-(6-fluoropyridin-2-yl)ethan-1-one: Similar structure but lacks the methyl group.
2-acetyl-5-methylpyridine: Another derivative of pyridine with different substitution patterns.
Uniqueness
1-(6-fluoro-5-methylpyridin-2-yl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
1256792-60-5 |
---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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